N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide
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Overview
Description
N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide is an organic compound with the molecular formula C8H10N2O3S. It is known for its unique structure, which includes a benzenecarboximidamide core with a hydroxyl group and a methylsulfonylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with hydroxylamine and a methylsulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under standard laboratory conditions, with appropriate solvents and temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield oxo derivatives, while reduction of the nitro group can yield amines .
Scientific Research Applications
N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group and the methylsulfonylamino substituent play key roles in these interactions, affecting the compound’s binding affinity and specificity . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Benzenecarboximidamide: Lacks the hydroxyl and methylsulfonylamino substituents.
N-hydroxybenzenecarboximidamide: Lacks the methylsulfonylamino substituent.
4-(methylsulfonyl)benzenecarboximidamide: Lacks the hydroxyl group
Uniqueness
N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide is unique due to the presence of both the hydroxyl group and the methylsulfonylamino substituent, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-15(13,14)11-7-4-2-6(3-5-7)8(9)10-12/h2-5,11-12H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRNXXTWNQJRAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372614 |
Source
|
Record name | Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148459-01-2 |
Source
|
Record name | Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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